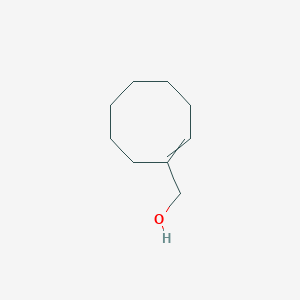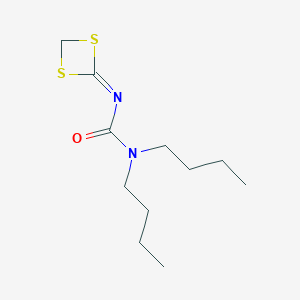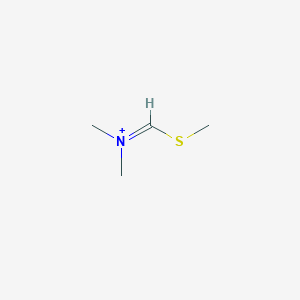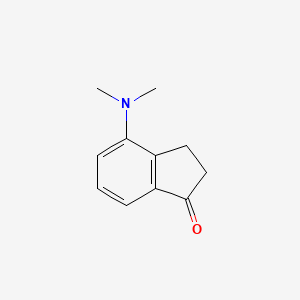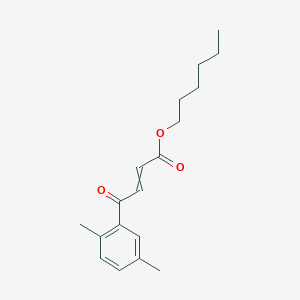
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a hexyl chain, a dimethylphenyl group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: shares similarities with other esters and ketones that have aromatic groups and long alkyl chains.
Methyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The hexyl chain provides hydrophobic characteristics, while the oxobutenoate moiety offers reactive sites for various chemical transformations.
Properties
CAS No. |
60081-82-5 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24O3/c1-4-5-6-7-12-21-18(20)11-10-17(19)16-13-14(2)8-9-15(16)3/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
LMNDAKMVJDMDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



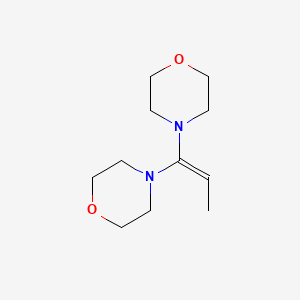


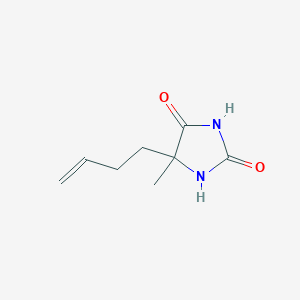
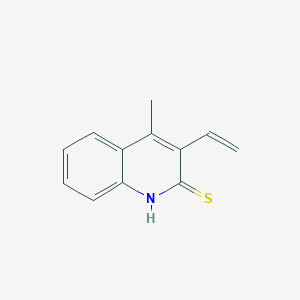
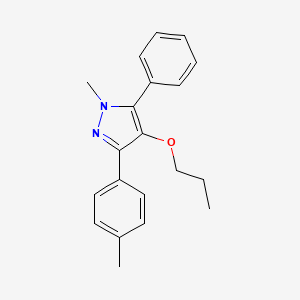
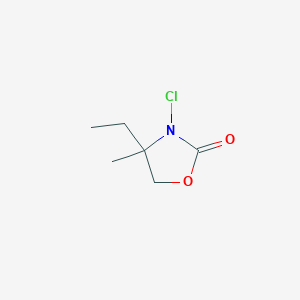

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
